molecular formula C7H16Cl2N2 B128065 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride CAS No. 150208-70-1

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

Cat. No.: B128065
CAS No.: 150208-70-1
M. Wt: 199.12 g/mol
InChI Key: QNJSIGUFGXHSMG-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride is a chemical compound with the molecular formula C₇H₁₄N₂·2HCl and a molecular weight of 199.12 g/mol . This compound is known for its unique bicyclic structure, which consists of a nine-membered ring containing two nitrogen atoms. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride typically involves the reaction of 1,4-diazabicyclo[3.2.2]nonane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to achieve the desired purity .

Chemical Reactions Analysis

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study .

Comparison with Similar Compounds

1,4-Diazabicyclo[3.2.2]nonane dihydrochloride can be compared with other similar compounds, such as:

    1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with an eight-membered ring.

    1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a different ring size and nitrogen placement.

    1,4-Diazabicyclo[3.3.1]nonane: This compound features a nine-membered ring with a different arrangement of nitrogen atoms.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for a variety of specialized applications .

Properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-4-9-5-2-7(1)8-3-6-9;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJSIGUFGXHSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1NCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589516
Record name 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150208-70-1
Record name 1,4-Diazabicyclo[3.2.2]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazabicyclo[3.2.2]Nonane dihydrochloride 95+%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Reactant of Route 2
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Reactant of Route 3
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Reactant of Route 4
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Reactant of Route 5
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride
Reactant of Route 6
1,4-Diazabicyclo[3.2.2]nonane dihydrochloride

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